molecular formula C17H11ClN4S4 B2930552 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286720-10-2

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No. B2930552
CAS RN: 1286720-10-2
M. Wt: 434.99
InChI Key: WKOUJZWXJMCMNS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including benzo[d]thiazole and bis(thiazole) units. These types of structures are often found in pharmaceuticals and other bioactive compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecule contains several aromatic rings, which likely contribute to its stability and may influence its interactions with other molecules. The chlorine, methyl, and methylthio substituents could also affect these interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of aromatic rings and polar substituents could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Recent research has focused on the synthesis and characterization of benzothiazole derivatives, exploring their optical and anti-bacterial properties. For instance, Mishra et al. (2020) synthesized two new Schiff base ligands comprising benzothiazole derivatives and investigated their properties using various spectroscopic techniques. These compounds exhibited significant emissions and good anti-bacterial activity against pathogenic bacteria like Staphylococcus aureus and Propionibacterium acnes, suggesting potential for medical applications in treating skin infections and food poisoning (Mishra et al., 2020).

Antibacterial Activity

Benzothiazole derivatives have been evaluated for their antibacterial activity. Mikherdov et al. (2019) investigated C,N-chelated carbene complexes of Palladium(II) with 2-aminobenzothiazole fragment, which showed moderate antibacterial activity against both gram-negative and gram-positive bacteria, as well as fungi (Mikherdov et al., 2019). This indicates their potential as frameworks for developing new antimicrobial agents.

Corrosion Inhibition

Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron metal. Through density functional theory calculations and molecular dynamics simulations, the study provided theoretical support for the high inhibition efficiency observed in experimental results, demonstrating the utility of these compounds in protecting metals against corrosion (Kaya et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to inhibit topoisomerase I, an enzyme involved in DNA replication .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its structure for increased potency or selectivity, and investigation of its pharmacokinetic properties .

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4S4/c1-7-5-8(18)6-11-12(7)21-16(24-11)22-15-19-9-3-4-10-14(13(9)25-15)26-17(20-10)23-2/h3-6H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOUJZWXJMCMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

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